2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a methyl group, and multiple isopropyl groups attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is the sulfonation of a suitable benzene derivative, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The isopropyl groups can be introduced via Friedel-Crafts alkylation. The final step involves the formation of the sulfonamide group through the reaction of the sulfonyl chloride intermediate with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonamide group can produce an amine derivative.
Scientific Research Applications
2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-methyl-N,N-diisopropylbenzene-1-sulfonamide
- 2-methoxy-4-methyl-N,N,5-tris(ethyl)benzene-1-sulfonamide
Uniqueness
2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of three isopropyl groups, which can significantly influence its chemical properties and biological activity. Compared to similar compounds with different alkyl groups, it may exhibit distinct reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-methoxy-4-methyl-N,N,5-tri(propan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3S/c1-11(2)15-10-17(16(21-8)9-14(15)7)22(19,20)18(12(3)4)13(5)6/h9-13H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQUNSJQVIYRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N(C(C)C)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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